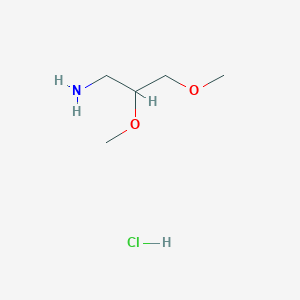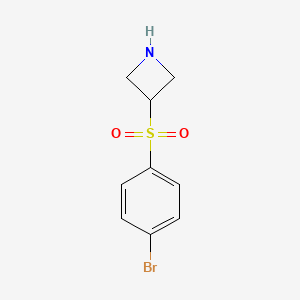
tert-Butyl-3-(Acetoxymethyl)-4-oxopiperidin-1-carboxylat
Übersicht
Beschreibung
“tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate” is a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The tert-butyl group is a bulky substituent known for its steric hindrance properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as esterification, acylation, or substitution . The tert-butyl group can be introduced using tert-butyl alcohol or its derivatives .Molecular Structure Analysis
The molecular structure would likely include a piperidine ring, an ester group (from the carboxylate), a ketone group (from the 4-oxo-), and a tert-butyl group . The exact structure would depend on the positions of these groups on the molecule.Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The ester could undergo hydrolysis or reduction. The ketone could undergo reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Analyse der Anwendungen von tert-Butyl-3-(Acetoxymethyl)-4-oxopiperidin-1-carboxylat
Synthetische Organische Chemie: Tertiäre Butylester, wie this compound, finden breite Anwendung in der synthetischen organischen Chemie zur Einführung der tert-Butoxycarbonylgruppe in verschiedene organische Verbindungen unter Verwendung von Mikroreaktorsystemen im Durchfluss .
Pharmazeutische Forschung: Verbindungen, die dem this compound ähneln, wurden auf ihr Potenzial als β-Sekretase- und Acetylcholinesterase-Inhibitoren untersucht, die die Aggregation und Bildung von Amyloid-beta-Peptid-Fibrillen verhindern könnten, was für die Alzheimer-Forschung relevant ist .
Materialwissenschaft: Die einzigartigen Eigenschaften der tert-Butylgruppe können die Regiochemie in Reaktionen beeinflussen und potenziell zur Entwicklung neuer Materialien mit spezifischen Eigenschaften führen .
Elektronik und Optoelektronik: Die einzigartigen Redoxeigenschaften von tert-Butylgruppen wurden in verschiedene (supra)molekulare Architekturen für die Entwicklung hocheffizienter elektronischer Materialien integriert .
Polymerwissenschaft: Die kontrollierte Ringöffnungs-Polymerisation von Verbindungen, die von tert-Butylgruppen abgeleitet sind, wurde zur Herstellung von Polymeren mit spezifischen Molekulargewichten und Eigenschaften verwendet .
Protein-Ligand-Interaktionsstudien: Liganden, die eine tert-Butylgruppe enthalten, können mit Zielproteinen beobachtbare Nuclear Overhauser Effects erzeugen, was bei der Bestimmung der Bindungsstelle von eng bindenden Liganden hilft .
Peptidsynthese: Die tert-Butylgruppe wurde in der Peptidsynthese eingesetzt, um Racemisierung, Ausfällung und radikalinduzierte Nebenreaktionen zu minimieren, was zu nachhaltigeren Praktiken in der Peptidsynthese beiträgt .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-(acetyloxymethyl)-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-9(15)18-8-10-7-14(6-5-11(10)16)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDTXJJNCYFCGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CN(CCC1=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



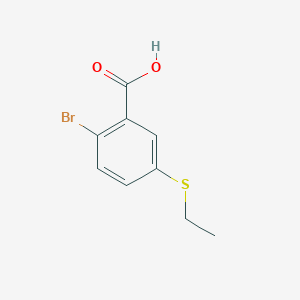

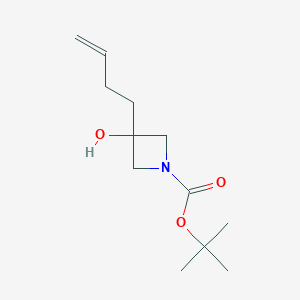
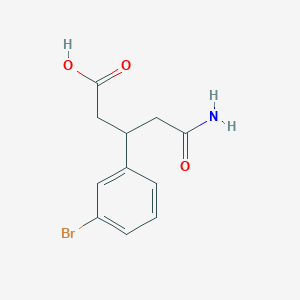
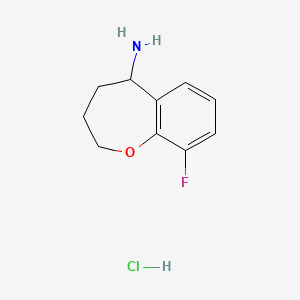
![2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1377524.png)

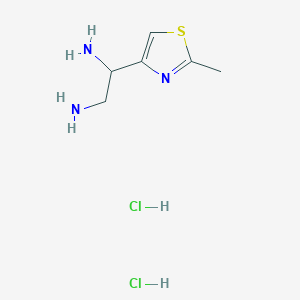

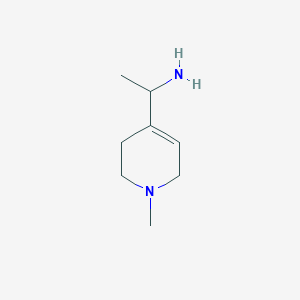

![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride](/img/structure/B1377536.png)
